2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
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Overview
Description
2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a unique combination of pyridyl, triazole, and quinolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and quinoline intermediates. The triazole moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the pyridyl group. The quinoline derivative is prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridyl and quinolyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Uniqueness
2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is unique due to its combination of pyridyl, triazole, and quinolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N6OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide |
InChI |
InChI=1S/C18H14N6OS/c25-16(21-15-7-10-20-14-4-2-1-3-13(14)15)11-26-18-22-17(23-24-18)12-5-8-19-9-6-12/h1-10H,11H2,(H,20,21,25)(H,22,23,24) |
InChI Key |
NRBIDIKNEYEMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NNC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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